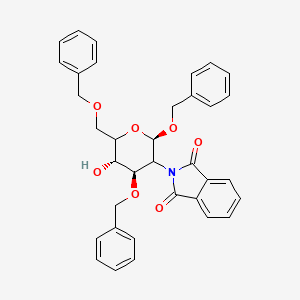

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside

Übersicht

Beschreibung

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside is a complex carbohydrate derivative widely used in biochemical research. This compound is known for its potential therapeutic effects and is often utilized in the synthesis of glycosides and other carbohydrate-based molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group at the 2-position. Benzyl groups are then added to the 3 and 6 positions. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes the use of automated reactors and advanced purification techniques to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the phthalimido group.

Substitution: Substitution reactions are common, especially at the benzyl-protected positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in biochemical assays and research .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Structure : The compound has the molecular formula and a molecular weight of 579.6 g/mol. Its structure features multiple benzyl groups and a phthalimido moiety, which contribute to its chemical reactivity and biological activity .

Medicinal Chemistry Applications

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside has been studied for its potential therapeutic effects:

- Anticonvulsant Activity : Research indicates that derivatives of benzyl glycosides exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl groups can enhance efficacy against seizures .

- Antitumor Activity : Some studies have explored the cytotoxic effects of similar compounds on cancer cells, suggesting that the benzyl groups may play a role in inhibiting tumor growth through mechanisms involving apoptosis .

Biochemical Applications

The compound is also significant in biochemical research:

- Enzyme Inhibition : It has been utilized as a substrate or inhibitor in various enzymatic assays, particularly those involving glycosidases. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms .

- Glycobiology Research : As a glycoside, it serves as a model compound for studying carbohydrate-protein interactions, which are crucial in cell signaling and recognition processes .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The functional groups present in this compound allow for its incorporation into polymer matrices, potentially enhancing the properties of biodegradable materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

Wirkmechanismus

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The phthalimido group plays a crucial role in inhibiting certain enzymatic activities, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-(2’-deoxy-2’-phthalimido-3’,6’-O-diacetyl-4’-deoxy-beta-D-glucopyranosyl)-beta-D-glucopyranoside: A similar compound with additional phthalimido and acetyl groups.

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Another derivative with a methoxyphenyl group

Uniqueness

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern and the presence of the phthalimido group, which imparts distinct biochemical properties. This makes it particularly valuable in research focused on glycosylation and carbohydrate-based therapeutics.

Biologische Aktivität

Benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-beta-D-glucopyranoside (commonly referred to as BDPG) is a synthetic compound derived from glucopyranose that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

BDPG is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 595.65 g/mol

- CAS Number : 80035-36-5

- Purity : Typically >95% (HPLC) .

The biological activity of BDPG is primarily attributed to its role as a glycosyl donor in glycosylation reactions. The compound's structure allows it to participate in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates. This ability is crucial in various biological processes, including cell signaling and molecular recognition.

Antiviral Activity

Recent studies have explored the antiviral potential of BDPG and similar compounds. For instance, benzyl derivatives have been shown to enhance viral outgrowth in HIV studies by modulating O-glycosylation pathways. This modulation can affect viral infectivity and replication rates in vitro. The compound acts as a competitive inhibitor for enzymes involved in mucin biosynthesis, thus potentially impacting the viral lifecycle .

Immunomodulatory Effects

BDPG has demonstrated immunomodulatory effects by influencing T-cell activation markers. In vitro studies indicate that treatment with BDPG can alter the expression levels of CD25 and CCR5 on T-cells, suggesting a role in immune response modulation . This property could have implications for therapeutic strategies aimed at regulating immune responses in various diseases, including autoimmune disorders.

Case Studies

- HIV Research : In a controlled study involving PHA-blast target cells treated with BDPG, researchers observed significant changes in surface marker expression associated with T-cell activation. The findings indicated that BDPG treatment resulted in decreased CCR5 expression while increasing HLA-DR levels, correlating with enhanced viral outgrowth .

- Glycobiology Applications : BDPG has been employed as a biochemical reagent in glycobiology research to study glycosylation patterns and their effects on cellular functions. Its ability to serve as a glycosyl donor facilitates the synthesis of complex glycoconjugates that are critical for understanding cellular interactions .

Table 1: Summary of Biological Activities of BDPG

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 595.65 g/mol |

| CAS Number | 80035-36-5 |

| Purity | >95% (HPLC) |

Eigenschaften

IUPAC Name |

2-[(2R,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NO7/c37-31-29(23-40-20-24-12-4-1-5-13-24)43-35(42-22-26-16-8-3-9-17-26)30(32(31)41-21-25-14-6-2-7-15-25)36-33(38)27-18-10-11-19-28(27)34(36)39/h1-19,29-32,35,37H,20-23H2/t29?,30?,31-,32-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHWITVEJRNKIS-URFFWBCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC2[C@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676229 | |

| Record name | Benzyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80035-36-5 | |

| Record name | Benzyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.